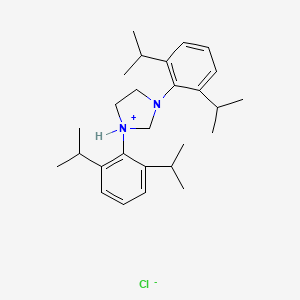
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride is an organic compound known for its unique properties and applications in various fields. It is a type of N-heterocyclic carbene (NHC) ligand, which has gained significant attention due to its stability and catalytic activity. The compound is often used as a precursor to free carbenes and in situ formed catalysts in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating
Solvents: Common solvents include dichloromethane and methanol
Catalysts: Base catalysts such as potassium carbonate
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can yield imidazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, methanol, ethanol
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazolium compounds .
科学的研究の応用
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride has a wide range of scientific research applications:
Biology: The compound is explored for its potential in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate and in drug delivery systems.
作用機序
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride involves its role as a ligand in forming stable complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metals such as palladium, platinum, and gold, and the pathways involved include oxidative addition, reductive elimination, and transmetalation .
類似化合物との比較
Similar Compounds
- 1,3-BIS(2,4,6-TRIMETHYLPHENYL)imidazoLIDINIUM-CHLORIDE
- 1,3-DIISOPROPYLIMIDAZOLIUM-CHLORIDE
- 2-CHLORO-1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride
Uniqueness
1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride is unique due to its bulky diisopropylphenyl groups, which provide steric protection and enhance the stability of the resulting NHC-metal complexes. This stability makes it particularly effective in catalytic applications compared to other similar compounds .
特性
分子式 |
C27H41ClN2 |
|---|---|
分子量 |
429.1 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C27H40N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-14,18-21H,15-17H2,1-8H3;1H |
InChIキー |
NREOZXRFNFCTHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2CCN(C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















